N-Nitroso(acetoxybenzyl)methylamine
Description
N-Nitroso(acetoxybenzyl)methylamine is a nitrosamine derivative characterized by a methylamine backbone substituted with a nitroso (-N=O) group and an acetoxybenzyl moiety. The acetoxybenzyl group introduces steric and electronic effects that may modulate reactivity, metabolic activation, and toxicity compared to simpler analogs like N-nitrosodimethylamine (NDMA) or N-nitroso-N-ethylbenzylamine. This article synthesizes data from structurally related compounds to infer properties and risks associated with this compound .
Properties
CAS No. |
53198-46-2 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[[methyl(nitroso)amino]-phenylmethyl] acetate |
InChI |
InChI=1S/C10H12N2O3/c1-8(13)15-10(12(2)11-14)9-6-4-3-5-7-9/h3-7,10H,1-2H3 |
InChI Key |
SKQBMDZSCODYSQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)N(C)N=O |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)N(C)N=O |
Synonyms |
N-NABMA N-nitroso(acetoxybenzyl)methylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Structural Properties
The table below compares key chemical attributes of N-nitroso(acetoxybenzyl)methylamine with analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound* | C₁₀H₁₂N₂O₃ | 208.21 | Not available | Acetoxybenzyl, methyl, nitroso |
| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | 74.08 | 62-75-9 | Two methyl groups, nitroso |
| N-Nitroso-N-ethylbenzylamine | C₉H₁₂N₂O | 164.21 | 20689-96-7 | Benzyl, ethyl, nitroso |
| N-Nitroso-N-methylaniline | C₇H₈N₂O | 136.15 | 614-00-6 | Phenyl, methyl, nitroso |
| N-Nitrosomethylethylamine | C₃H₈N₂O | 88.11 | 10595-95-6 | Methyl, ethyl, nitroso |
Key Observations :
Toxicological Profiles
N-Nitroso compounds are classified as probable human carcinogens due to alkylating DNA after metabolic activation. Below is a toxicity comparison:
| Compound | Carcinogenicity Class (GHS) | Key Metabolic Pathway | Reported Cancers (Animal Studies) |
|---|---|---|---|
| This compound* | Likely Category 1B† | Cytochrome P450-mediated α-hydroxylation | Not reported; inferred from analogs |
| NDMA | Category 1A | CYP2E1/2A6 oxidation to methyldiazonium ion | Liver, kidney, lung |
| N-Nitroso-N-ethylbenzylamine | Category 2 | CYP-dependent formation of ethylating agents | Esophageal, nasal tumors |
| N-Nitroso-N-methylaniline | Category 2 | Demethylation and DNA adduct formation | Bladder, liver |
†Based on structural similarity to Category 1A/1B nitrosamines .
Mechanistic Insights :
- The acetoxy group may alter metabolic pathways. For example, hydrolysis could generate benzyl alcohol derivatives, which might undergo further oxidation to reactive quinones or epoxides .
- Like NDMA, α-hydroxylation of the methyl group could produce methylating species, leading to DNA adducts (e.g., O⁶-methylguanine) .
Regulatory and Analytical Considerations
Regulatory Limits :
- The FDA and EMA set strict acceptable intake limits for nitrosamines (e.g., NDMA at 96 ng/day). For novel nitrosamines like this compound, a default limit of 18 ng/day may apply pending compound-specific data .
Detection Methods :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for nitrosamine analysis. The acetoxybenzyl group may require optimized ionization conditions (e.g., positive electrospray) and chromatographic separation (C18 columns with acidic mobile phases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
